3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Descripción general

Descripción

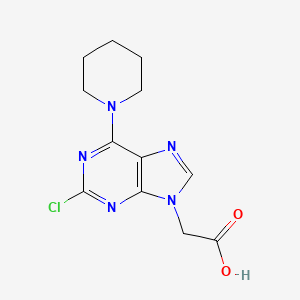

“3-Chloro-4-isopropoxyphenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 1688655-72-2 . It has a molecular weight of 296.6 . This compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .

Molecular Structure Analysis

The molecular structure of “3-Chloro-4-isopropoxyphenylboronic acid pinacol ester” is represented by the InChI code: 1S/C15H22BClO3/c1-6-9-18-13-8-7-11 (10-12 (13)17)16-19-14 (2,3)15 (4,5)20-16/h7-8,10H,6,9H2,1-5H3 .

Chemical Reactions Analysis

Pinacol boronic esters, including “3-Chloro-4-isopropoxyphenylboronic acid pinacol ester”, can undergo catalytic protodeboronation . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Aplicaciones Científicas De Investigación

Phosphorescent Properties

Arylboronic esters, such as 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester, have been identified to exhibit phosphorescence in solid state at room temperature. This discovery is significant as it challenges the common belief that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient generation of a triplet excited state. Theoretical calculations suggest that the phosphorescence in these esters arises from an out-of-plane distortion at the boronic moiety in the excited state. The implications of this finding are substantial for understanding the properties of phosphorescent organic molecules (Shoji et al., 2017).

Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization

The compound plays a crucial role in the Suzuki-Miyaura coupling polymerization process. This method utilizes excess dibromo monomers to produce high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties at both ends. The process demonstrates an unstoichiometric polycondensation behavior that is influenced by the intramolecular transfer of a palladium catalyst. This method is essential for the synthesis of polymers with specific end-functionalities (Nojima et al., 2016).

Solubility in Organic Solvents

The solubility of phenylboronic acids and their esters, including pinacol ester variants, has been extensively studied in different organic solvents. These studies are crucial for understanding the reactivity and applicability of these compounds in various organic syntheses. The solubility behavior is influenced by factors such as solvent polarity, and these findings have implications for the selection of solvents in synthetic procedures involving these esters (Leszczyński et al., 2020).

Hydrolysis Susceptibility

The stability of phenylboronic pinacol esters in aqueous environments, particularly at physiological pH, is a critical aspect of their behavior, especially in potential pharmacological applications. Studies have shown that the hydrolysis kinetics of these esters are influenced by substituents in the aromatic ring and that the reaction rate is significantly accelerated at physiological pH. This property is crucial for designing drug delivery systems and understanding the behavior of these compounds in biological environments (Achilli et al., 2013).

Propiedades

IUPAC Name |

2-(3-chloro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BClO3/c1-10(2)18-13-8-7-11(9-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXZSHQHMWCQCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexanamine](/img/structure/B1427221.png)

![methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine](/img/structure/B1427222.png)

![[3-Methyl-1-(methylamino)cyclopentyl]methanol](/img/structure/B1427223.png)